![molecular formula C42H39N3O4S B11828620 L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a prolyl group, and a triphenylmethyl (trityl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- typically involves multiple steps, starting from the corresponding amino acids and protecting groups. The general synthetic route includes:
Protection of the Amino Group: The amino group of L-cysteine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using the triphenylmethyl (trityl) group. This is done by reacting the Fmoc-protected L-cysteine with trityl chloride in the presence of a base.
Coupling with L-Proline: The Fmoc-protected and trityl-protected L-cysteine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to achieve higher yields.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and suitability for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc and trityl protecting groups can be selectively removed under specific conditions to expose the amino and thiol groups for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl removal.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Form Disulfide Bonds: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability.
Act as a Protecting Group: The Fmoc and trityl groups protect the amino and thiol groups during chemical reactions, allowing for selective functionalization.
Modulate Enzyme Activity: The compound can interact with enzymes, potentially inhibiting or activating their functions depending on the context.
Vergleich Mit ähnlichen Verbindungen
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- can be compared with other similar compounds, such as:
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-: Similar structure but lacks the prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-S-(triphenylmethyl)-: Contains an alanyl group instead of a prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine-S-(triphenylmethyl)-: Contains a leucine group instead of a prolyl group.
Eigenschaften
Molekularformel |
C42H39N3O4S |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H39N3O4S/c43-39(46)37(28-50-42(29-15-4-1-5-16-29,30-17-6-2-7-18-30)31-19-8-3-9-20-31)44-40(47)38-25-14-26-45(38)41(48)49-27-36-34-23-12-10-21-32(34)33-22-11-13-24-35(33)36/h1-13,15-24,36-38H,14,25-28H2,(H2,43,46)(H,44,47)/t37-,38-/m0/s1 |
InChI-Schlüssel |
JCKSZCJEGZJGPA-UWXQCODUSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


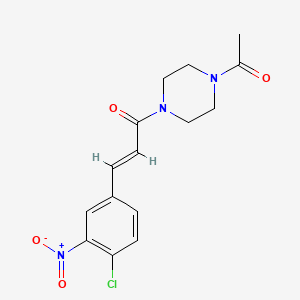
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
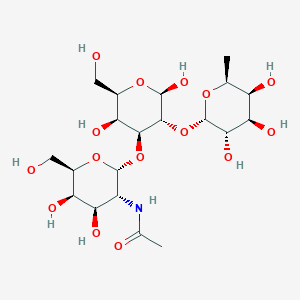
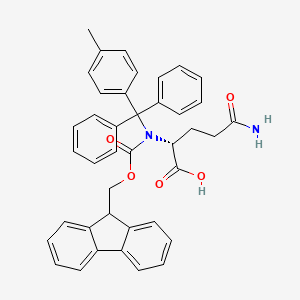
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
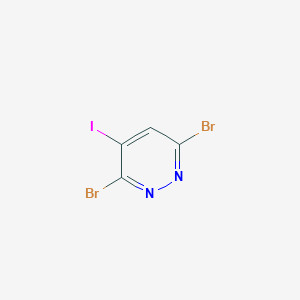
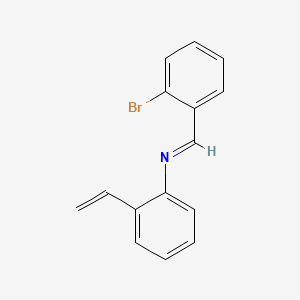
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)

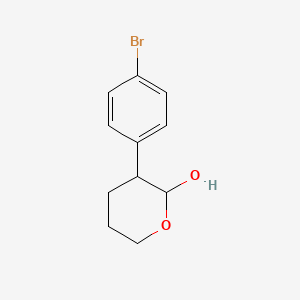
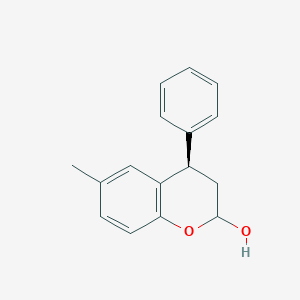
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
